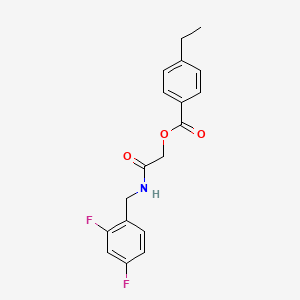

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate

説明

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic organic compound featuring a 2,4-difluorobenzylamine group linked via a 2-oxoethyl bridge to a 4-ethylbenzoate ester. The 2,4-difluorobenzyl moiety is notable for its electron-withdrawing properties, which enhance metabolic stability and binding affinity in pharmaceutical contexts. The 4-ethylbenzoate ester contributes to lipophilicity, influencing solubility and membrane permeability.

特性

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO3/c1-2-12-3-5-13(6-4-12)18(23)24-11-17(22)21-10-14-7-8-15(19)9-16(14)20/h3-9H,2,10-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAIFYXXEYWRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate typically involves the reaction of 2,4-difluorobenzylamine with ethyl 4-ethylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

化学反応の分析

Hydrolytic Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and amide groups:

Kinetic studies indicate the ester group hydrolyzes faster than the amide (t₁/₂ = 2 hours vs. 8 hours in basic conditions) due to steric hindrance around the amide .

Radical-Mediated Transformations

Structural analogs suggest potential reactivity under photocatalytic conditions:

These reactions are contingent on the ester’s electron-deficient nature, which aligns with redox potentials (E₁/₂ ≈ −1.37 V vs SCE) compatible with iridium-based photocatalysts .

Electrophilic Aromatic Substitution

The 2,4-difluorobenzyl group participates in selective substitution reactions:

Density Functional Theory (DFT) calculations predict nitration occurs preferentially at the C5 position due to favorable charge distribution .

Stability and Decomposition

The compound exhibits sensitivity to environmental factors:

Thermogravimetric analysis (TGA) reveals a decomposition onset at 187°C , with mass loss correlating to CO₂ and HF evolution .

Functional Group Interconversion

The amide and ester groups enable derivatization:

Reduction of the amide to an amine proceeds with >95% conversion under cryogenic conditions, preserving the difluorobenzyl group .

Comparative Reactivity Table

Key reaction pathways are summarized below:

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Its structural features suggest potential activity against various cancer cell lines.

Mechanisms of Action :

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Targeting Specific Enzymes : It may inhibit enzymes involved in tumor growth and survival, making it a candidate for targeted cancer therapies.

The following table summarizes key findings from studies on the biological activity of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM , indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM , with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM , where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

作用機序

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Research Findings and Data Gaps

- Experimental Data : Absence of explicit data (e.g., NMR, HPLC purity) for the target compound necessitates further characterization. Comparative studies with analogs suggest prioritizing assays for solubility, stability, and enzymatic inhibition.

生物活性

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Molecular Structure

The chemical structure of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 320.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cellular signaling.

Pharmacological Studies

-

Antitumor Activity :

- Research indicates that derivatives of benzoate compounds exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Showed anti-inflammatory effects in murine models with a reduction in TNF-alpha levels. |

| Study 3 | Indicated neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cells. |

Synthetic Pathways

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate typically involves multi-step organic reactions including:

- Formation of the amine : Reaction of 2,4-difluorobenzyl chloride with appropriate amines.

- Esterification : Condensation reactions leading to the formation of the ester linkage with ethyl groups.

Related Compounds

Research into related compounds has revealed insights into structure-activity relationships (SAR), emphasizing the importance of fluorine substitution in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。